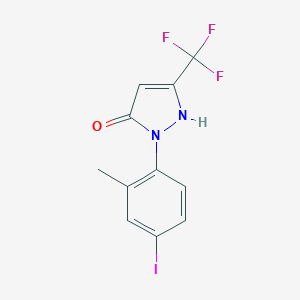![molecular formula C19H19N5O2S B301797 3-[(2E)-2-[4-(dimethylamino)benzylidene]-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanenitrile](/img/structure/B301797.png)
3-[(2E)-2-[4-(dimethylamino)benzylidene]-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2E)-2-[4-(dimethylamino)benzylidene]-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanenitrile, also known as DMABN-BT, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. In
Mecanismo De Acción
The mechanism of action of 3-[(2E)-2-[4-(dimethylamino)benzylidene]-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanenitrile is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell growth and survival. This compound has been shown to induce apoptosis in cancer cells through the activation of caspase enzymes and the inhibition of the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell growth and survival, and the modulation of key signaling pathways. This compound has also been shown to exhibit low toxicity in vitro, making it a promising candidate for further study.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-[(2E)-2-[4-(dimethylamino)benzylidene]-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanenitrile is its strong fluorescence properties, which make it a useful tool for imaging biological structures and processes. In addition, this compound has been shown to exhibit low toxicity in vitro, making it a safe and effective tool for scientific research. However, one limitation of this compound is its relatively complex synthesis method, which may limit its widespread use in scientific research.
Direcciones Futuras
There are a number of future directions for the study of 3-[(2E)-2-[4-(dimethylamino)benzylidene]-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanenitrile, including further optimization of the synthesis method to improve yield and purity, the development of new applications for this compound in scientific research, and the study of this compound in vivo to better understand its potential as a cancer treatment agent. In addition, the study of this compound in combination with other cancer treatment agents may provide new insights into its mechanism of action and potential as a cancer treatment strategy.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. Further study of this compound may provide new insights into its mechanism of action and potential as a cancer treatment agent, as well as new applications for imaging biological structures and processes.
Métodos De Síntesis
3-[(2E)-2-[4-(dimethylamino)benzylidene]-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanenitrile can be synthesized through a multi-step process that involves the reaction of 4-dimethylaminobenzaldehyde with 2-aminothiophenol to form a Schiff base intermediate, which is then reacted with 2-cyano-3-(2-oxopropylideneamino)thiophene to form the final product. The synthesis method has been optimized to improve the yield and purity of this compound.
Aplicaciones Científicas De Investigación
3-[(2E)-2-[4-(dimethylamino)benzylidene]-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanenitrile has been studied for its potential applications in various scientific research fields, including fluorescence imaging, bioimaging, and cancer research. This compound has been shown to exhibit strong fluorescence properties, making it a useful tool for imaging biological structures and processes. In addition, this compound has been studied for its potential as a cancer treatment agent, as it has been shown to induce apoptosis in cancer cells.
Propiedades
Fórmula molecular |
C19H19N5O2S |
|---|---|
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
3-[[(E)-[4-(dimethylamino)phenyl]methylideneamino]-(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanenitrile |
InChI |
InChI=1S/C19H19N5O2S/c1-23(2)16-10-8-15(9-11-16)14-21-24(13-5-12-20)19-17-6-3-4-7-18(17)27(25,26)22-19/h3-4,6-11,14H,5,13H2,1-2H3/b21-14+ |
Clave InChI |
PFLJNYVYAMWVKE-KGENOOAVSA-N |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)/C=N/N(CCC#N)C2=NS(=O)(=O)C3=CC=CC=C32 |
SMILES |
CN(C)C1=CC=C(C=C1)C=NN(CCC#N)C2=NS(=O)(=O)C3=CC=CC=C32 |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=NN(CCC#N)C2=NS(=O)(=O)C3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2,5-dimethoxy(phenylsulfonyl)anilino]-N-(4-iodophenyl)acetamide](/img/structure/B301715.png)
![2-[4-chloro(phenylsulfonyl)anilino]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B301718.png)
![2-[3-bromo(phenylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B301719.png)
![2-[3,4-dichloro(phenylsulfonyl)anilino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B301720.png)
![6-[2-(4-Tert-butylphenyl)vinyl]-5-nitro-2,4-pyrimidinediol](/img/structure/B301723.png)
![6-{2-[2-(Allyloxy)-5-bromophenyl]vinyl}-5-nitro-2,4-pyrimidinediol](/img/structure/B301724.png)
![4-(3-{(E)-[1-(3-chloro-2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile](/img/structure/B301725.png)
![5-ethoxy-6-[(E)-2-nitroethenyl]-1,3-benzodioxole](/img/structure/B301728.png)
![5-[(6-Ethoxy-1,3-benzodioxol-5-yl)methylene]-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B301730.png)
![2-[2,5-dimethoxy-4-(1-pyrrolidinyl)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B301731.png)
![5-[2,5-Dimethoxy-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B301732.png)
![5-{[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B301735.png)
![5-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B301736.png)
